REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([N+:9]([O-:11])=[O:10])[C:3]=1[CH:12]([C:20](=[O:22])[CH3:21])C(OC(C)(C)C)=O.FC(F)(F)C(O)=O>ClCCl>[F:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([N+:9]([O-:11])=[O:10])[C:3]=1[CH2:12][C:20](=[O:22])[CH3:21]
|
Name
|
tert-butyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1O)[N+](=O)[O-])C(C(=O)OC(C)(C)C)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
123 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
158 kg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The mixture was distilled
|
Type
|
CUSTOM
|
Details
|
removing 283 kg of distillate
|
Type
|
ADDITION
|
Details
|
Toluene (176 l) was added
|
Type
|
DISTILLATION
|
Details
|
the mixture distilled
|
Type
|
CUSTOM
|
Details
|
removing 208 kg of distillate
|
Type
|
ADDITION
|
Details
|
Further toluene (176 l) was added
|
Type
|
DISTILLATION
|
Details
|
the mixture distilled
|
Type
|
CUSTOM
|
Details
|
removing 133 kg of distillate
|
Type
|
ADDITION
|
Details
|
To the residue was added 7.4% w/w aqueous sodium hydroxide (˜705 kg) until the mixture
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
WASH
|
Details
|
washed with toluene (250 l)
|
Type
|
ADDITION
|
Details
|
The aqueous layer was diluted with water (250 l)
|
Type
|
TEMPERATURE
|
Details
|
heated to 40° C.
|
Type
|
ADDITION
|
Details
|
acetic acid (191.4 kg) added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
Further water (600 kg) was added
|
Type
|
CUSTOM
|
Details
|
the solid isolated by filtration
|
Type
|
WASH
|
Details
|
The filter cake was washed with water (300 l)
|
Type
|
CUSTOM
|
Details
|
The product was dried under vacuum (50 mbar) at 40° C
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C(=CC=C1O)[N+](=O)[O-])CC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |